Biotin-(5-fluorescein)-conjugate is classified as a fluorescent bioconjugate. It is synthesized through the coupling of biotin with fluorescein, which allows researchers to leverage the unique properties of both components. The molecular formula for this compound is with a molecular weight of approximately 644.69 g/mol . This compound is commercially available from various suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology .
The synthesis of Biotin-(5-fluorescein)-conjugate typically involves the reaction of biotin N-hydroxysuccinimide ester with fluorescein derivatives. The general method of synthesis can be summarized as follows:
This synthesis process allows for the efficient production of Biotin-(5-fluorescein)-conjugate suitable for various applications in molecular biology.
The molecular structure of Biotin-(5-fluorescein)-conjugate features a fluorescein moiety linked to a biotin molecule via an amide bond. The structure can be represented as follows:
The conjugation alters the electronic properties of fluorescein, enhancing its fluorescence under specific wavelengths of light, which can be analyzed using spectrophotometry or fluorescence microscopy.
Biotin-(5-fluorescein)-conjugate participates in several chemical reactions primarily involving:
The mechanism of action for Biotin-(5-fluorescein)-conjugate primarily revolves around its ability to form strong non-covalent interactions with avidin or streptavidin proteins. Upon binding:
This property makes it an invaluable tool for detecting biomolecules in various experimental setups, including immunoassays and nucleic acid detection techniques.
Biotin-(5-fluorescein)-conjugate exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays where stability and fluorescence intensity are essential.
Biotin-(5-fluorescein)-conjugate has diverse applications in scientific research:
Biotin-(5-fluorescein)-conjugate (also known as biotin-4-fluorescein) serves as a critical fluorescent probe for quantifying avidin (AV) and streptavidin (SAV) binding interactions. This conjugate exhibits excitation/emission maxima at 490/524 nm in 0.1 M Tris buffer (pH 8.0), making it suitable for sensitive fluorescence detection applications [1] [3] [9]. The binding affinity between this conjugate and streptavidin approaches the extraordinarily high level characteristic of biotin-protein interactions, with dissociation constants (Kd) in the range of ~10-15 M [6]. Kinetic analyses reveal that streptavidin exhibits faster association kinetics (kon = 1.5 × 107 M-1s-1) compared to avidin (kon = 3.2 × 106 M-1s-1) at physiological temperatures [2]. This difference in association rates contributes significantly to streptavidin's enhanced performance in many assay systems. Despite these strong binding affinities, recent single-molecule studies demonstrate that mechanical forces generated by cellular integrin receptors can dissociate streptavidin-biotin bonds under physiological conditions, highlighting the complex interplay between thermodynamic stability and mechanical disruption [10].
Table 1: Kinetic Parameters for Biotin-(5-Fluorescein)-Conjugate Binding
Protein | Association Rate (kon; M-1s-1) | Dissociation Rate (koff; s-1) | Affinity Constant (Kd; M) |
---|---|---|---|
Streptavidin | 1.5 × 107 | ~10-8 | ~10-15 |
Avidin | 3.2 × 106 | ~10-9 | ~10-15 |
Deglycosylated Avidin | 7.4 × 106 | ~10-9 | ~10-15 |
Thermodynamic characterization of the biotin-(5-fluorescein)-conjugate interaction with tetrameric proteins reveals a complex energy landscape. The overall binding Gibbs free energy (ΔG) approximates -21 kcal/mol at 25°C, consistent with the ultra-high affinity of this system [2]. Arrhenius analysis of association rates reveals substantial temperature dependence with activation energies (Ea) ranging between 6-15 kcal/mol – significantly higher than the 3-4 kcal/mol expected for diffusion-limited processes [2]. This indicates that the binding event involves substantial transition state barriers beyond simple molecular collisions.
Calorimetric studies show that streptavidin binding is characterized by more favorable enthalpy changes (ΔH = -28.5 kcal/mol) but less favorable entropy changes (TΔS = -7.5 kcal/mol) compared to avidin (ΔH = -20.3 kcal/mol; TΔS = +0.7 kcal/mol) [2]. This thermodynamic distinction reflects streptavidin's more rigid binding pocket optimized for enthalpically-driven recognition, while avidin's binding exhibits greater flexibility. The conjugate's fluorescence properties serve as sensitive environmental reporters, with quantum yield increasing from 0.25 in free solution to 0.85 when bound to streptavidin, and fluorescence lifetime increasing from 1.8 ns to 3.9 ns [2] [7]. These changes reflect the fluorophore's transition into a hydrophobic, restricted microenvironment upon complex formation.
Table 2: Thermodynamic Parameters for Binding Interactions
Parameter | Streptavidin Complex | Avidin Complex |
---|---|---|
ΔG (kcal/mol) | -21.0 | -21.0 |
ΔH (kcal/mol) | -28.5 | -20.3 |
TΔS (kcal/mol) | -7.5 | +0.7 |
Activation Energy (kcal/mol) | 6.2 | 9.8 |
Quantum Yield (Bound) | 0.85 | 0.72 |
Fluorescence Lifetime (ns) | 3.9 | 3.1 |
The molecular architecture of biotin-(5-fluorescein)-conjugate presents significant steric challenges for binding pocket accessibility. The conjugate consists of the biotin valeryl acid moiety connected to fluorescein via an amide linker of variable length, creating a substantially larger molecular footprint (molecular weight ≈ 830 g/mol) than free biotin (244 g/mol) [5]. Comparative studies with Oregon Green 488 biocytin demonstrate that linker length critically influences binding kinetics, with longer linkers reducing steric hindrance against the binding pocket entrance [2]. The conjugate's anisotropy increases from 0.05 in free solution to 0.30 when bound to streptavidin, reflecting restricted rotational mobility – a value approximately 40% higher than observed with shorter-linker derivatives [2].
Electronic interactions between the fluorescein moiety and aromatic residues (particularly Trp-79, Trp-92, and Trp-108 in streptavidin) at the binding pocket entrance create a microenvironment that stabilizes the excited state of the fluorophore, enhancing quantum yield and extending fluorescence lifetime [2] [7]. Molecular modeling suggests the xanthene ring system of fluorescein engages in π-stacking interactions with these tryptophan residues, while its ionizable carboxyl groups may form electrostatic interactions with adjacent lysine residues. The conjugate's binding orientation positions fluorescein near the pocket entrance while the biotin moiety penetrates deeply into the pocket, maintaining the essential ureido-carbonyl interactions with Asn-23, Ser-27, Tyr-43, and Ser-45 that characterize biotin recognition [2].
The binding behavior of biotin-(5-fluorescein)-conjugate varies significantly across different avidin homologs due to structural variations in their binding pockets. Streptavidin exhibits approximately 5-fold higher association rates than native avidin, attributed to reduced steric constraints at its binding pocket entrance [2]. Enzymatic deglycosylation of avidin enhances its kon by approximately 2.3-fold (to 7.4 × 10⁶ M⁻¹s⁻¹), demonstrating that carbohydrate moieties impose significant steric hindrance [2].
Among recently discovered homologs, rhizavidin (from Rhizobium etli) exhibits unique behavior as a non-tetrameric high-affinity binder with intermediate kon values (8.7 × 10⁶ M⁻¹s⁻¹) [2]. Tamavidin (from Pleurotus cornucopiae) shows reduced sensitivity to conjugate size due to a more open binding pocket architecture, while xenavidin (from Xenopus tropicalis) exhibits slower association kinetics attributed to its distinctive loop structures surrounding the binding pocket [2] [6]. These variations significantly impact assay performance, with streptavidin generally providing superior signal-to-noise ratios in fluorescence applications due to its optimal combination of high association rate and fluorescence enhancement capability.
Table 3: Binding Characteristics Across Avidin Homologues
Avidin Homologue | Source | Relative Association Rate | Steric Tolerance | Quaternary Structure |
---|---|---|---|---|
Streptavidin | Streptomyces avidinii | 1.0 (reference) | High | Tetramer |
Avidin (glycosylated) | Gallus gallus | 0.21 | Low | Tetramer |
Avidin (deglycosylated) | Engineered | 0.49 | Moderate | Tetramer |
Rhizavidin | Rhizobium etli | 0.58 | High | Dimer |
Tamavidin | Pleurotus cornucopiae | 0.76 | High | Tetramer |
Xenavidin | Xenopus tropicalis | 0.34 | Moderate | Tetramer |
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